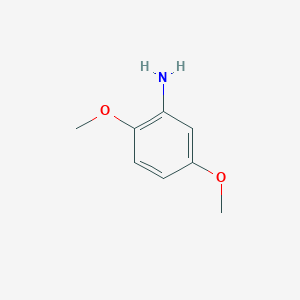
2,5-Dimethoxyaniline
Cat. No. B066101
Key on ui cas rn:
163493-35-4
M. Wt: 153.18 g/mol
InChI Key: NAZDVUBIEPVUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04845020
Procedure details


To a solution of 2,5-dimethoxyaniline (61.2 g, 0.4 mol) and triethylamine (75 ml, 0.48 mol) in 300 ml of tetrahydrofuran was added carbon disulfide (91.2 g, 0.48 mol) at 5° C. and stirring was continued for 3 hours. To the reaction mixture kept at 5° C. was added N,N'-dicyclohexylcarbodiimide (99 g, 0.48 mol) and stirring was continued for another 3 hours. To the reaction mixture were added 2N HCl solution (100 ml) and hexane (100 ml) and an aqueous layer was separated. n-Hexane (100 ml) was further added to an organic layer and precipitates were filtered off. The solvents were distilled off under reduced pressure and a crude oily product was obtained. Separation and purification by chromatography using a silica gel column gave oily 2,5-dimethoxyphenylisothiocyanate (45 g, yield 57%).







Yield
57%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH2:5].C(N(CC)CC)C.[C:19](=S)=[S:20].C1(N=C=NC2CCCCC2)CCCCC1.Cl>O1CCCC1.CCCCCC>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[N:5]=[C:19]=[S:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
61.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(N)C=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
91.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
99 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for another 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an aqueous layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
n-Hexane (100 ml) was further added to an organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvents were distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a crude oily product was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separation and purification by chromatography
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)OC)N=C=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
